N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine is a chemical compound with the molecular formula and a molecular weight of approximately 219.32 g/mol. The compound is characterized by a cyclohexane ring substituted with an ethyl group and a para-methoxyphenyl group, giving it unique properties and potential applications in various fields, including medicinal chemistry.
The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine can be approached through several methods, primarily involving reductive amination or alkylation techniques.
The reaction conditions typically include solvent selection (such as dichloromethane or toluene), temperature control (often at reflux), and the use of bases like sodium hydroxide to drive the reaction towards completion. Optimization of these parameters is crucial for maximizing yield and purity in both laboratory and industrial settings.
While specific crystallographic data for this compound may be limited, related compounds often exhibit typical bond lengths and angles consistent with secondary amines. For example, C–N bond lengths are generally around 1.314 Å, which aligns with values reported in similar structures .
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine primarily relates to its interactions within biological systems, particularly its potential as a neurotransmitter modulator.
These properties are essential for understanding how the compound behaves under various conditions and its suitability for specific applications .
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine has potential applications in:
The ongoing research into compounds like N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine continues to reveal their significance in advancing both scientific knowledge and practical applications in medicine and industry .
The synthesis of secondary amines, including compounds such as N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine, underwent transformative advances with the development of ruthenium-catalyzed deaminative coupling. This method enables the direct coupling of primary amines—such as 4-methoxyphenethylamine and cyclohexylamine—to form unsymmetric C–N bonds without stoichiometric reagents. The catalytic system employs a tetranuclear Ru–H complex ([(PCy₃)(CO)RuH]₄(O)(OH)₂) activated by a catechol ligand (4-tert-butylcatechol, L1), operating under mild conditions (130°C in chlorobenzene). This system achieves high chemoselectivity (>70% yield for unsymmetric amines) and tolerates diverse functional groups, including benzylic, aliphatic, and heterocyclic substituents .
Key mechanistic insights include:
Table 1: Catalytic Systems for Unsymmetric Amine Synthesis
Catalyst | Ligand | Amine 1 | Amine 2 | Yield of Unsymmetric Amine |
---|---|---|---|---|
[(PCy₃)(CO)RuH]₄(O)(OH)₂ | None | Benzylamine | Cyclohexylamine | 27% |
[(PCy₃)(CO)RuH]₄(O)(OH)₂ | L1 (catechol) | Benzylamine | Cyclohexylamine | 74% |
[(PCy₃)(CO)RuH]₄(O)(OH)₂ | L1 | 4-Methoxyphenethylamine | Cyclohexylamine | 68% |
This methodology provided a sustainable route to N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine, circumventing traditional reductive amination’s limitations (e.g., borohydride waste, poor chemoselectivity) .
N-[2-(4-Methoxyphenyl)ethyl]cyclohexanamine emerged as a structural template for N-Methyl-d-Aspartate (NMDA) receptor antagonists. Its core motifs—a lipophilic cyclohexyl ring and electron-rich 4-methoxyphenethyl group—enable optimal interactions with the NMDA receptor’s phencyclidine (PCP) binding site. Modifications of this scaffold yielded high-affinity antagonists like 3-MeO-PCE (N-ethyl-1-(3-methoxyphenyl)cyclohexanamine) and 4-MeO-PCP (1-[1-(4-methoxyphenyl)cyclohexyl]piperidine), both exhibiting sub-micromolar affinity (Kᵢ = 120–420 nM) in radioligand binding assays [6].
Critical pharmacological features include:
These analogues demonstrated neuroprotective efficacy in preclinical models of cerebral ischemia and neurodegeneration, validating the N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine scaffold as a versatile platform for CNS drug discovery [4] [6].
The synthetic accessibility of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine facilitated systematic exploration of cyclohexylamine-based architectures. Key innovations include:
Table 2: Structural Derivatives of Cyclohexylamine Scaffolds
Compound | Structural Modification | Biological Target | Key Property |
---|---|---|---|
N-[2-(4-Methoxyphenyl)ethyl]cyclohexanamine | None | NMDA receptor | Moderate affinity (Kᵢ ~1 µM) |
4-MeO-PCP | Piperidine substitution | NMDA receptor | High affinity (Kᵢ = 120 nM) |
N-[2-(4-Hydroxyphenyl)ethyl]-N-(3-phenylpropyl)acetamide | Acetamide + hydroxy group | Sigma receptor | Enhanced solubility |
N-[2-(4-Methoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide | Tetrazole bioisostere | Analgesic targets | Improved H-bond capacity |
These efforts underscored cyclohexylamine’s role as a three-dimensional vector for pharmacophore diversification, enabling precise tuning of steric, electronic, and solubility profiles [2] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1